Rubidium hexafluoroarsenate
CAS No.: 43023-95-6
Cat. No.: VC3749188
Molecular Formula: AsF6R
Molecular Weight: 274.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43023-95-6 |
---|---|
Molecular Formula | AsF6R |
Molecular Weight | 274.38 g/mol |
IUPAC Name | hexafluoroarsenic(1-);rubidium(1+) |
Standard InChI | InChI=1S/AsF6.Rb/c2-1(3,4,5,6)7;/q-1;+1 |
Standard InChI Key | FDUSNUSHTOTAKN-UHFFFAOYSA-N |
SMILES | F[As-](F)(F)(F)(F)F.[Rb+] |
Canonical SMILES | F[As-](F)(F)(F)(F)F.[Rb+] |
Introduction
Chemical Identity and Basic Properties
Rubidium hexafluoroarsenate is an inorganic salt consisting of rubidium cations (Rb+) and hexafluoroarsenate anions (AsF6−). This compound is characterized by its distinct chemical identity and set of properties that define its behavior in various chemical environments.
Chemical Identifiers
The systematic identification of rubidium hexafluoroarsenate is essential for proper cataloging and reference in scientific literature. The compound is recognized through several standardized identification systems used in chemistry.
Parameter | Value |
---|---|
Chemical Name | Rubidium hexafluoroarsenate(V) |
CAS Registry Number | 43023-95-6 |
Molecular Formula | AsF₆Rb |
Molecular Weight | 274.38 g/mol |
PubChem CID | 14205728 |
European Community (EC) Number | 677-905-8 |
DSSTox Substance ID | DTXSID20557420 |
MDL Number | MFCD00042537 |
Structural Properties and Bonding
The structural characteristics of rubidium hexafluoroarsenate play a crucial role in determining its chemical behavior and applications.
Crystalline Structure
Rubidium hexafluoroarsenate exhibits an interesting structural transformation behavior. Research indicates that the compound undergoes a phase transition from a rhombohedral structure to a cubic phase within the temperature range of 305-436 K. This structural transformation is significant for understanding its behavior in various applications and environmental conditions .
The hexafluoroarsenate anion (AsF₆⁻) maintains an octahedral geometry with six fluorine atoms positioned around the central arsenic atom. This geometric arrangement is critical to its functionality in various chemical reactions and applications.
Bonding Characteristics
Synthesis Methods and Preparation
The synthesis of rubidium hexafluoroarsenate can be accomplished through several methodologies, each with its specific requirements and conditions.
Laboratory Synthesis
The most common synthetic route involves the reaction of rubidium fluoride with arsenic pentafluoride. This reaction typically proceeds under anhydrous conditions to prevent unwanted hydrolysis reactions:
RbF + AsF₅ → RbAsF₆
The reaction requires careful handling due to the reactive nature of arsenic pentafluoride and the potential formation of hazardous byproducts .
Industrial Production
In industrial settings, rubidium hexafluoroarsenate production often begins with rubidium carbonate, which is treated with hydrofluoric acid to form rubidium fluoride. The resulting rubidium fluoride is then reacted with arsenic pentafluoride. This multi-step process requires specialized equipment and safety protocols due to the corrosive and toxic nature of the reactants involved:
Rb₂CO₃ + 2HF → 2RbF + H₂O + CO₂
RbF + AsF₅ → RbAsF₆
Production at scale necessitates rigorous safety measures and environmental controls due to the hazardous nature of fluorine compounds and arsenic derivatives .
Chemical Reactivity and Behavior
Rubidium hexafluoroarsenate demonstrates distinctive chemical behavior in various environments, notably its interactions with solvents and other chemical species.
Solubility and Solution Behavior
The compound exhibits high solubility in water, which is unusual for many metal hexafluoroarsenates. This solubility characteristic significantly influences its applications in solution chemistry and as a reagent in various chemical processes .
In solution, the compound dissociates into Rb⁺ and AsF₆⁻ ions. The hexafluoroarsenate anion typically behaves as a non-coordinating anion in many solvent systems, making it valuable for specific applications in synthetic chemistry where minimal anion interference is desired.
Thermal Behavior
The thermal properties of rubidium hexafluoroarsenate are characterized by its stability at moderate temperatures and specific phase transitions. As previously noted, the compound undergoes a structural transformation from rhombohedral to cubic phase in the temperature range of 305-436 K. This phase transition is accompanied by changes in physical properties that can be detected through thermal analysis techniques .
Comparative Analysis with Related Compounds
Rubidium hexafluoroarsenate shares structural and chemical similarities with other hexafluorometallate compounds. Understanding these relationships provides valuable context for its properties and applications.
Comparison with Other Hexafluoroarsenates
Several alkali metal hexafluoroarsenates demonstrate similar properties but with notable differences:
Compound | Formula | Key Differences from RbAsF₆ |
---|---|---|
Cesium hexafluoroarsenate | CsAsF₆ | Higher solubility issues compared to the rubidium variant |
Potassium hexafluoroarsenate | KAsF₆ | Less stable than the rubidium variant |
Ammonium hexafluoroarsenate | NH₄AsF₆ | More soluble in water; different applications |
These differences arise primarily from the varying ionic radii and electronegativity of the cations, which influence crystal packing, solubility, and chemical reactivity .
Relationship with Hexafluoroantimonates
Applications in Scientific Research
Rubidium hexafluoroarsenate finds various applications across multiple scientific disciplines, leveraging its unique properties for specialized purposes.
Chemical Research Applications
In synthetic chemistry, rubidium hexafluoroarsenate serves as a reagent in reactions requiring non-coordinating anions. Its usefulness stems from the relatively weak coordination tendency of the hexafluoroarsenate anion, which minimizes unwanted side reactions in sensitive synthetic procedures .
Additionally, the compound is employed in precipitation studies involving alkali metals due to its unique solubility characteristics. These studies contribute to understanding ionic interactions and crystallization phenomena in solution chemistry.
Materials Science Applications
The compound's well-defined phase transition behavior makes it valuable for studies in materials science, particularly in investigations of structural transformations in crystalline materials. Researchers utilize these properties to develop advanced materials with controlled phase transition characteristics .
The compound also serves as a model system for studying the influence of cation size on the structural stability of complex fluoride materials, contributing to the broader understanding of structure-property relationships in inorganic materials.
Supplier | Quantity | Purity | Price (USD) | Availability |
---|---|---|---|---|
Aladdin Scientific | 50g | Not specified | $598.90 | 8-12 weeks lead time |
Fisher Scientific/Thermo Scientific | 5g, 25g | 98% (metals basis) | Varies | In stock |
These commercial offerings target research institutions and laboratories with specialized needs in inorganic chemistry and materials science .
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